molecular formula C14H15N3O2 B1455871 Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 1374509-41-7

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No. B1455871
M. Wt: 257.29 g/mol
InChI Key: SLBJHDAVINBGNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” was not found in the search results .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found, there are studies on the reactions of related compounds. For example, a study on the Biginelli Condensation Assisted by Microwave Irradiation in Ionic Liquids was found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found in the search results .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of derivatives of pyrimidine-5-carboxylate has been extensively studied, showing a variety of routes and outcomes. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids demonstrates an optimized route for preparing these compounds, which possess fungicidal properties (Tumkevicius et al., 2013). Similarly, the reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines to give acid amides underlines the versatility of this class of compounds in creating fungicidal derivatives.

Structural Studies

Isostructural and essentially isomorphous nature of certain derivatives, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, has been observed, indicating significant potential for the development of compounds with predictable physical and chemical properties (Trilleras et al., 2009).

Chemical Modification for Biological Activity

Chemical modifications of the pyrimidine moiety have been explored to optimize biological properties. For instance, the displacement of the methyl group in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides suggests potential optimization of biological properties, with a focus on analgesic properties (Ukrainets et al., 2015).

Applications in Heterocyclic Chemistry

The compound and its derivatives are central to the development of heterocyclic chemistry, as seen in the synthesis of novel thieno[3,2-d]pyrimidines and related systems. These compounds are synthesized in high yields and have medicinal and biological activities, including potential as inhibitors of VEGF receptor-2 kinase, which is crucial for new blood vessel formation from tumors (Song, 2007).

Antimicrobial and Biological Activity

Several studies have synthesized and evaluated the biological activities of pyrimidine derivatives, including their antimicrobial properties. For example, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity, highlighting the therapeutic potential of these compounds (Kolisnyk et al., 2015).

Future Directions

The future directions for the study of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found in the search results .

properties

IUPAC Name

methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJHDAVINBGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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